2,6-difluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide
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Overview
Description
2,6-Difluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide is an organic compound with the molecular formula C16H22F2N2O It is characterized by the presence of two fluorine atoms on the benzene ring and a piperidine moiety attached to the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide typically involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. The isopropyl group is introduced via alkylation reactions.
Attachment of the Benzamide Group: The piperidine intermediate is then reacted with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to modify the functional groups.
Substitution: The fluorine atoms on the benzene ring can be substituted with other groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various substituents such as methoxy or amino groups.
Scientific Research Applications
2,6-Difluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials due to its unique properties.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The presence of fluorine atoms enhances its binding affinity and stability, making it a valuable compound in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
2,6-Difluoro-N-(1-isopropyl-4-piperidinyl)benzamide: Similar structure but lacks the methyl group on the piperidine ring.
2,6-Difluoro-N-(4-piperidinyl)benzamide: Lacks the isopropyl group on the piperidine ring.
2,6-Difluoro-N-(1-methyl-4-piperidinyl)benzamide: Contains a methyl group instead of an isopropyl group.
Uniqueness
2,6-Difluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both fluorine atoms and the isopropyl group enhances its stability and binding affinity, making it a compound of interest in various research fields.
Properties
IUPAC Name |
2,6-difluoro-N-[(1-propan-2-ylpiperidin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F2N2O/c1-11(2)20-8-6-12(7-9-20)10-19-16(21)15-13(17)4-3-5-14(15)18/h3-5,11-12H,6-10H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFVFGHFDYOMCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)CNC(=O)C2=C(C=CC=C2F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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